molecular formula C8H11N3O B1374002 2-amino-N,N-dimethylpyridine-4-carboxamide CAS No. 908269-95-4

2-amino-N,N-dimethylpyridine-4-carboxamide

Cat. No.: B1374002
CAS No.: 908269-95-4
M. Wt: 165.19 g/mol
InChI Key: ZIFFOQAGOVCTAG-UHFFFAOYSA-N
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Description

2-Amino-N,N-dimethylpyridine-4-carboxamide (CAS 908269-95-4) is an organic compound with the molecular formula C₈H₁₁N₃O and a molecular weight of 165.19 g/mol. Its IUPAC name reflects its structure: a pyridine ring substituted with an amino group at position 2 and a dimethylcarboxamide group at position 4 . The compound is cataloged as a life science product, suggesting applications in pharmaceutical or biochemical research. Its structural features, including hydrogen-bonding capability (via the amino group) and lipophilic character (from the dimethylcarboxamide), make it a versatile intermediate in organic synthesis, particularly for heterocyclic compounds like pyrido[2,3-d]pyrimidin-4(3H)-ones .

Properties

IUPAC Name

2-amino-N,N-dimethylpyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-11(2)8(12)6-3-4-10-7(9)5-6/h3-5H,1-2H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFFOQAGOVCTAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908269-95-4
Record name 2-amino-N,N-dimethylpyridine-4-carboxamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N,N-dimethylpyridine-4-carboxamide typically involves the reaction of 2-aminoisonicotinic acid with dimethylamine under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-amino-N,N-dimethylpyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-amino-N,N-dimethylpyridine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-amino-N,N-dimethylpyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of enzyme-catalyzed reactions that are crucial for the survival or proliferation of microorganisms or cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-amino-N,N-dimethylpyridine-4-carboxamide, highlighting differences in substituents, physicochemical properties, and applications:

Compound Name CAS/Identifier Molecular Weight Key Structural Features Applications/Safety
This compound 908269-95-4 165.19 Amino (C2), dimethylcarboxamide (C4) Precursor for pyrido[2,3-d]pyrimidinones with antitumor/antibacterial activity
2-Chloro-N,N-dimethylpyridine-4-carboxamide 209262-63-5 184.64 Chloro (C2), dimethylcarboxamide (C4) Safety data indicates stringent handling requirements due to halogen substitution
4-Amino-N,N-dimethylpyridine-2-carboxamide CID 43517476 165.19 Amino (C4), dimethylcarboxamide (C2) (positional isomer) Potential differences in hydrogen bonding and target interactions due to swapped substituents
4-(4-Aminophenoxy)-N-methylpyridine-2-carboxamide 284462-37-9 257.28 Aminophenoxy (C4), methylcarboxamide (C2) Broader applications in agrochemicals and materials due to aromatic ether moiety
2-Amino-N,6-substituted phenylnicotinamide derivatives Varies Varied phenyl/alkyl groups at C6, amino at C2, carboxamide at C4 High yields (75–96%) in cyclocondensation reactions for pyrido[2,3-d]pyrimidinones with pharmacological activity

Structural and Functional Differences

  • Substituent Effects: Halogen vs. Amino Groups: Replacing the amino group with chlorine (as in 2-chloro-N,N-dimethylpyridine-4-carboxamide) increases molecular weight and alters reactivity. Halogenation may enhance electrophilic properties but introduces safety concerns (e.g., toxicity, handling precautions) . Positional Isomerism: 4-Amino-N,N-dimethylpyridine-2-carboxamide shares the same molecular formula as the target compound but differs in substituent positions. This isomerism can drastically affect solubility, hydrogen-bonding capacity, and interactions with biological targets . Bulkier Substituents: Compounds like 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide incorporate larger functional groups (e.g., aminophenoxy), which may improve binding affinity to proteins or enhance stability in formulation .
  • Synthetic Efficiency: Microwave-assisted synthesis (e.g., 360 W, 75°C) significantly improves reaction yields (e.g., 75–96% for pyrido[2,3-d]pyrimidinones) and reduces time compared to solvent-based methods .

Pharmacological and Industrial Relevance

  • Antibacterial/Antitumor Activity: Derivatives of this compound, such as pyrido[2,3-d]pyrimidinones, exhibit diverse pharmacological activities, including antitumor and antibacterial effects. These properties are attributed to the compound’s ability to serve as a scaffold for heterocyclic systems .
  • Agrochemical Applications: Analogs with aromatic ethers (e.g., 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide) are explored for pesticidal or herbicidal uses due to enhanced environmental stability .

Biological Activity

2-Amino-N,N-dimethylpyridine-4-carboxamide, with the CAS number 908269-95-4, is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include an amino group and a dimethylamino moiety attached to the pyridine ring. The molecular formula of this compound is C8_8H11_{11}N3_3O, with a molecular weight of 165.19 g/mol.

The synthesis of this compound typically involves the reaction of 2-aminoisonicotinic acid with dimethylamine, often facilitated by dehydrating agents like thionyl chloride. This method ensures high yield and purity, which are critical for its application in biological studies.

Biological Activity

Mechanism of Action

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. This mechanism can disrupt various metabolic pathways essential for the survival of microorganisms and cancer cells.

Potential Therapeutic Applications

Research has indicated that this compound may possess several therapeutic properties:

  • Enzyme Inhibition : It has been investigated for its potential to inhibit enzymes involved in critical biochemical pathways.
  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial effects, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Properties : There are indications that it could be effective in reducing inflammation, although further research is needed to confirm these effects.

Case Studies and Research Findings

A review of literature reveals various studies exploring the biological activity of related compounds and their implications for drug development:

  • Antitumor Activity : Similar pyridine derivatives have shown promising results in inhibiting tumor growth. For instance, derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine demonstrated significant antitumor activity in vivo against solid tumors, suggesting that structural modifications can enhance biological efficacy .
  • Cancer Therapy : A study highlighted the effectiveness of piperidine derivatives in cancer treatment, where modifications led to enhanced cytotoxicity in hypopharyngeal tumor cell models. This approach indicates that structural variations can significantly influence biological activity .
  • Cholinesterase Inhibition : Some derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial targets in Alzheimer's disease therapy. This suggests that similar mechanisms might be explored with this compound .

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, a comparison table is presented below:

Compound NameStructure FeaturesBiological ActivityTherapeutic Potential
This compoundAmino and dimethylamino groups on pyridineEnzyme inhibition; antimicrobialAnti-inflammatory; potential antibiotic
4-Dimethylaminopyridine (DMAP)Dimethylamino groupCatalytic activityUsed as a catalyst in organic synthesis
2-Amino-4-methylpyridineMethyl group instead of dimethylaminoModerate enzyme inhibitionLess explored in therapeutic contexts

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